molecular formula C10H13ClFN B15309969 1-(2-Chloro-6-fluorophenyl)-2-methylpropan-2-amine

1-(2-Chloro-6-fluorophenyl)-2-methylpropan-2-amine

Cat. No.: B15309969
M. Wt: 201.67 g/mol
InChI Key: OZMZDLDYXQCHST-UHFFFAOYSA-N
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Description

1-(2-Chloro-6-fluorophenyl)-2-methylpropan-2-amine is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties. This compound features a chloro and fluoro substituent on a phenyl ring, which can significantly influence its reactivity and interactions with other molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloro-6-fluorophenyl)-2-methylpropan-2-amine typically involves multi-step organic reactions. One common method includes the alkylation of 2-chloro-6-fluoroaniline with a suitable alkylating agent under basic conditions. The reaction conditions often require the use of solvents like dichloromethane or toluene and catalysts such as potassium carbonate or sodium hydride to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques like recrystallization and chromatography is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloro-6-fluorophenyl)-2-methylpropan-2-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert it into amines or alcohols.

    Substitution: Nucleophilic substitution reactions can replace the chloro or fluoro groups with other functional groups using reagents like sodium methoxide or potassium thiolate.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol or potassium thiolate in dimethyl sulfoxide.

Major Products

The major products formed from these reactions include ketones, carboxylic acids, amines, alcohols, and various substituted derivatives depending on the reagents and conditions used.

Scientific Research Applications

1-(2-Chloro-6-fluorophenyl)-2-methylpropan-2-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as a precursor for agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-6-fluorophenyl)-2-methylpropan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents can enhance its binding affinity and selectivity towards these targets, leading to the desired biological effects. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Chloro-6-fluorophenyl)-5-methylindolin-2-one: Known for its anti-inflammatory properties.

    2-(2-Chloro-6-fluorophenyl)-1-(1-cyclohexen-1-yl)-N-methylethanamine: Studied for its potential as a therapeutic agent.

    (2-Chloro-6-fluorophenyl)methanesulfonyl chloride: Used in organic synthesis as a reagent.

Uniqueness

1-(2-Chloro-6-fluorophenyl)-2-methylpropan-2-amine stands out due to its unique combination of chloro and fluoro substituents, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H13ClFN

Molecular Weight

201.67 g/mol

IUPAC Name

1-(2-chloro-6-fluorophenyl)-2-methylpropan-2-amine

InChI

InChI=1S/C10H13ClFN/c1-10(2,13)6-7-8(11)4-3-5-9(7)12/h3-5H,6,13H2,1-2H3

InChI Key

OZMZDLDYXQCHST-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=C(C=CC=C1Cl)F)N

Origin of Product

United States

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